molecular formula C14H13NO B8406628 3'-Methylaminobiphenyl-4-carbaldehyde

3'-Methylaminobiphenyl-4-carbaldehyde

Cat. No. B8406628
M. Wt: 211.26 g/mol
InChI Key: WLPWLMWEWXCJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methylaminobiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Methylaminobiphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methylaminobiphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-Methylaminobiphenyl-4-carbaldehyde

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[3-(methylamino)phenyl]benzaldehyde

InChI

InChI=1S/C14H13NO/c1-15-14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-10,15H,1H3

InChI Key

WLPWLMWEWXCJCO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g (26.8 mmol) of 3-bromophenylmethylamine and 4 g (26.8 mmol) of commercial 4-formylbenzeneboronic acid are dissolved in 50 mL of an aqueous 6/1 mixture of dimethylformamide/aqueous 2 M potassium phosphate. 1.5 g (1.3 mmol, 5 mol %) of tetrakis(triphenylphosphine)palladium are added. The mixture is stirred for 2 hours at 90° C. The reaction is worked up by addition of 50 mL of water and extraction with ethyl acetate. The organic phases are washed with sodium chloride solution and dried over magnesium sulfate. The solvents are evaporated off, and the residue is then purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 4.3 g (76%) of 3′-methylaminobiphenyl-4-carbaldehyde are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner similar to that of Example 1(e), by reacting 4.3 g (23.2 mmol) of (3-bromophenyl)-methylamine with 5.2 g (34.8 mmol) of 4-formylbenzene-boronic acid, 2.9 g (60%) of the expected product are obtained.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
60%

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